High Affinity and Broad Opioid Receptor Binding Profile
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane demonstrates high affinity binding to opioid receptors . While the parent 3,6-diazabicyclo[3.1.1]heptane core (with N-H) is essentially inactive at opioid receptors, the specific 3-benzyl substitution is crucial for imparting this activity. This benzyl-substituted core is a key intermediate in the synthesis of a series of novel opioid ligands, some of which displayed Ki values for the µ-opioid receptor ranging from 2.7 to 7.9 nM [1]. In contrast, the unsubstituted parent scaffold shows no appreciable opioid receptor affinity.
| Evidence Dimension | Opioid Receptor Affinity |
|---|---|
| Target Compound Data | Reported as a high-affinity ligand (exact Ki not specified for the base compound, but serves as the core for analogs with Ki < 10 nM). |
| Comparator Or Baseline | Unsubstituted 3,6-diazabicyclo[3.1.1]heptane core (no measurable affinity). |
| Quantified Difference | The presence of the 3-benzyl group is a prerequisite for developing potent (Ki = 2.7 - 7.9 nM) µ-opioid receptor ligands based on this scaffold. |
| Conditions | Radioligand binding assays on human opioid receptors (µ, δ, κ). |
Why This Matters
For researchers developing novel opioid receptor ligands, the 3-benzyl derivative is the only viable starting point within this chemical class for achieving sub-10 nM binding affinity, distinguishing it from other simple N-alkyl analogs.
- [1] Loriga, G.; et al. Bioorganic & Medicinal Chemistry 2006, 14 (3), 676–691. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. View Source
